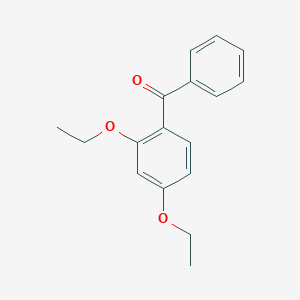

2,4-Diethoxybenzophenone

Description

BenchChem offers high-quality 2,4-Diethoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diethoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-diethoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-3-19-14-10-11-15(16(12-14)20-4-2)17(18)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUPOXQKDQXOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408342 | |

| Record name | 2,4-Diethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135330-07-3 | |

| Record name | 2,4-Diethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,4-Diethoxybenzophenone from Resorcinol

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,4-diethoxybenzophenone, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis commences with the readily available starting material, resorcinol, and proceeds through a two-step process: a Williamson ether synthesis to form 1,3-diethoxybenzene, followed by a Friedel-Crafts acylation to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed mechanistic insights, step-by-step experimental protocols, and critical safety considerations. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategy. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.

Introduction and Strategic Overview

2,4-Diethoxybenzophenone serves as a key building block in the synthesis of various organic molecules, including pharmaceutical agents and UV stabilizers.[1][2] Its synthesis from resorcinol is an efficient and scalable route, making it an attractive process for both laboratory and industrial applications.

The overall synthetic strategy is bifurcated into two distinct and well-established organic transformations:

-

Step 1: Williamson Ether Synthesis: The initial step involves the dialkylation of resorcinol to form 1,3-diethoxybenzene. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the phenoxide ions generated from resorcinol act as nucleophiles, attacking the electrophilic ethylating agent.[3]

-

Step 2: Friedel-Crafts Acylation: The subsequent step is the acylation of the electron-rich 1,3-diethoxybenzene with benzoyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride, to generate the target molecule, 2,4-diethoxybenzophenone.[4][5]

This guide will delve into the mechanistic underpinnings of each step, provide detailed and validated experimental procedures, and outline the necessary safety precautions for handling the hazardous reagents involved.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

2.1. Step 1: Williamson Ether Synthesis of 1,3-Diethoxybenzene

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers.[6] In this synthesis, the hydroxyl groups of resorcinol are converted to their corresponding alkoxides by a strong base, typically sodium or potassium hydroxide. These alkoxides then act as potent nucleophiles, attacking the electrophilic ethylating agent, diethyl sulfate.

The choice of diethyl sulfate as the ethylating agent is strategic. It is a powerful and efficient alkylating agent, ensuring a high conversion rate.[7] The reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the electrophilic carbon atom of the ethyl group, leading to the displacement of the sulfate leaving group.

dot

2.2. Step 2: Friedel-Crafts Acylation of 1,3-Diethoxybenzene

The Friedel-Crafts acylation is a classic method for the formation of carbon-carbon bonds to an aromatic ring.[8] In this step, 1,3-diethoxybenzene is acylated with benzoyl chloride in the presence of a Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃).[9]

The mechanism involves the formation of a highly electrophilic acylium ion.[5] The aluminum chloride coordinates to the chlorine atom of the benzoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form the acylium ion.[4] This powerful electrophile is then attacked by the electron-rich 1,3-diethoxybenzene ring. The two ethoxy groups are strong activating groups and direct the incoming electrophile to the ortho and para positions. In this case, acylation occurs predominantly at the 4-position due to steric hindrance at the 2-position.

The final step involves the deprotonation of the arenium ion intermediate to restore the aromaticity of the ring and yield 2,4-diethoxybenzophenone.[4] The aluminum chloride catalyst is regenerated in this process, although in practice, more than a stoichiometric amount is often required as it complexes with the product ketone.[10]

dot

Experimental Protocols

Safety Precaution: The following procedures involve the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| Resorcinol | 110.11 | ≥99% | Sigma-Aldrich |

| Sodium Hydroxide | 40.00 | ≥98% | Fisher Scientific |

| Diethyl Sulfate | 154.18 | ≥98% | Acros Organics |

| Benzoyl Chloride | 140.57 | ≥99% | Alfa Aesar |

| Anhydrous Aluminum Chloride | 133.34 | ≥99% | J.T. Baker |

| Dichloromethane (DCM) | 84.93 | Anhydrous, ≥99.8% | EMD Millipore |

| Diethyl Ether | 74.12 | Anhydrous | VWR |

| Hydrochloric Acid (conc.) | 36.46 | 37% | BDH |

| Sodium Bicarbonate | 84.01 | Saturated Solution | LabChem |

| Anhydrous Magnesium Sulfate | 120.37 | EMD |

3.2. Step 1: Synthesis of 1,3-Diethoxybenzene

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve resorcinol (22.0 g, 0.2 mol) in 100 mL of ethanol.

-

Base Addition: Slowly add a solution of sodium hydroxide (16.0 g, 0.4 mol) in 50 mL of water to the resorcinol solution with vigorous stirring.

-

Alkylation: Heat the mixture to reflux. Add diethyl sulfate (61.6 g, 0.4 mol) dropwise from the dropping funnel over a period of 1 hour.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. Extract the product with diethyl ether (3 x 100 mL).

-

Purification: Wash the combined organic layers with 10% sodium hydroxide solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1,3-diethoxybenzene.

-

Characterization: The product can be further purified by vacuum distillation.

3.3. Step 2: Synthesis of 2,4-Diethoxybenzophenone

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas trap, and a dropping funnel, suspend anhydrous aluminum chloride (32.0 g, 0.24 mol) in 150 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve 1,3-diethoxybenzene (33.2 g, 0.2 mol) and benzoyl chloride (28.1 g, 0.2 mol) in 50 mL of anhydrous DCM. Add this solution dropwise to the aluminum chloride suspension over a period of 1 hour, maintaining the temperature below 5 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. Add concentrated hydrochloric acid (20 mL) to dissolve the aluminum salts.

-

Work-up: Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Wash the combined organic layers with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallization: Recrystallize the crude product from ethanol to obtain pure 2,4-diethoxybenzophenone as a crystalline solid.

Safety and Handling

-

Diethyl Sulfate: This is a highly toxic, corrosive, and probable human carcinogen.[11][12] It must be handled with extreme caution in a fume hood, and appropriate PPE must be worn.[13][14] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15]

-

Anhydrous Aluminum Chloride: This compound reacts violently with water, releasing heat and toxic hydrogen chloride gas.[16] It should be handled in a dry environment, and all glassware must be thoroughly dried before use.[17] In case of a spill, do not use water; instead, cover the spill with dry sand.[16]

-

Benzoyl Chloride: This is a corrosive lachrymator. Handle it in a fume hood and avoid inhalation of vapors.

-

Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated area.

Conclusion

The synthesis of 2,4-diethoxybenzophenone from resorcinol via a Williamson ether synthesis followed by a Friedel-Crafts acylation is a reliable and efficient method. This guide has provided a detailed technical overview of the process, including mechanistic insights, step-by-step protocols, and essential safety information. By understanding the underlying principles and adhering to the described procedures, researchers can confidently and safely synthesize this valuable chemical intermediate for their applications.

References

-

Princeton University Environmental Health & Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

-

Clark, J. (2015). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Chemguide. Retrieved from [Link]

-

JoVE. (n.d.). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Diethyl sulfate. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- Kasturi, T. R., & Damodaran, K. M. (1969). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Canadian Journal of Chemistry, 47(9), 1529-1534.

-

Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Friedel-Crafts Reaction. Retrieved from [Link]

-

Loba Chemie. (n.d.). ALUMINIUM CHLORIDE ANHYDROUS EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 12 – The Williamson Ether Synthesis. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Shandong Zhishang New Materials Co., Ltd. (n.d.). Exploring the Synthesis and Quality Control of 2,4-Dihydroxybenzophenone. Retrieved from [Link]

- Google Patents. (n.d.). CN107879910B - Green synthesis process of 2, 4-dihydroxy benzophenone.

- Google Patents. (n.d.). US4568429A - Process for the preparation of 2,4-dihydroxybenzophenones.

-

New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

Northern Kentucky University. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

-

Zhang, Y. (2014). Effects of different reaction conditions on the synthesis of 2, 4 - dihydroxybenzophenone (UV-214). Trade Science Inc. Retrieved from [Link]

-

ChemBK. (n.d.). 2,4-Dihydroxybenzophenone. Retrieved from [Link]

- Google Patents. (n.d.). US3843729A - Process for the production of 2,4-dihydroxy-benzophenone.

-

Zhang, Y. (2014). Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). Trade Science Inc. Retrieved from [Link]

-

Clark, J. (2016). The reaction of acyl chlorides with benzene. Chemguide. Retrieved from [Link]

-

ResearchGate. (n.d.). The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. Retrieved from [Link]

-

ResearchGate. (2008). A direct alkylation of resorcinols. Retrieved from [Link]

-

Academia.edu. (2015). Synthesis and Characterization of 4-Ethylbenzophenone. Retrieved from [Link]

- Google Patents. (n.d.). US4849549A - Process for preparation of resorcinol.

- Google Patents. (n.d.). US2146007A - Alkylated resorcinol.

-

Defense Technical Information Center. (1969). SYNTHESIS OF 5-ALKYLRESORCINOLS. Retrieved from [Link]

-

Reddit. (2022). worried regarding diethyl sulfate in ether production. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)ACRYLATE. Retrieved from [Link]

-

Chegg. (2017). Solved 2. The compound 1,3-dimethoxybenzene was treated with.... Retrieved from [Link]

-

ResearchGate. (2008). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl sulfate. Retrieved from [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. chembk.com [chembk.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 5. byjus.com [byjus.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. Diethyl sulfate - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. nbinno.com [nbinno.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. nj.gov [nj.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. img.guidechem.com [img.guidechem.com]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. nj.gov [nj.gov]

A Technical Guide to the Spectroscopic Characterization of 2,4-Diethoxybenzophenone

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,4-Diethoxybenzophenone (C₁₇H₁₈O₃), a compound of interest in polymer chemistry and organic synthesis. We delve into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this molecule through modern spectroscopic techniques. The causality behind experimental choices and the interpretation of spectral features are explained to provide a practical and in-depth understanding.

Introduction

2,4-Diethoxybenzophenone is a derivative of benzophenone, widely recognized for its application as a photoinitiator in UV curing processes. The presence of two ethoxy groups on one of the phenyl rings significantly influences its electronic and structural properties, which in turn dictates its reactivity and absorption characteristics. Accurate structural confirmation and purity assessment are paramount, and spectroscopic methods are the most powerful tools for this purpose. This guide synthesizes data from various spectroscopic techniques to build a complete "fingerprint" of the molecule, providing a benchmark for its identification.

Molecular Structure and Spectroscopic Correlation

The foundational step in spectral interpretation is understanding the molecule's structure. The key features of 2,4-Diethoxybenzophenone are an aromatic ketone backbone with an unsubstituted phenyl ring and a di-substituted phenyl ring containing two electron-donating ethoxy groups at positions 2 and 4.

Below is a diagram of the molecular structure with atom numbering used for NMR assignments.

Caption: Molecular structure of 2,4-Diethoxybenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like 2,4-Diethoxybenzophenone, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The electron-donating ethoxy groups cause a significant upfield shift (to lower ppm values) for the protons on the substituted ring compared to the unsubstituted ring.

Expertise & Experience: The choice of a deuterated solvent, commonly deuterochloroform (CDCl₃), is critical. CDCl₃ is an excellent solvent for many organic compounds and has a well-defined residual solvent peak (at ~7.26 ppm) that does not typically interfere with the signals of the analyte.[1][2]

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8 | Multiplet | 2H | Protons ortho to carbonyl (unsubstituted ring) |

| ~7.5 | Multiplet | 1H | Proton para to carbonyl (unsubstituted ring) |

| ~7.4 | Multiplet | 2H | Protons meta to carbonyl (unsubstituted ring) |

| ~7.3 | Doublet | 1H | H ortho to carbonyl & meta to both -OEt (subst. ring) |

| ~6.5 | Doublet of Doublets | 1H | H meta to carbonyl & ortho/para to -OEt (subst. ring) |

| ~6.4 | Doublet | 1H | H meta to carbonyl & ortho to one -OEt (subst. ring) |

| ~4.1 | Quartet | 4H | -OCH₂- protons of both ethoxy groups |

| ~1.4 | Triplet | 6H | -CH₃ protons of both ethoxy groups |

Interpretation:

-

The protons on the unsubstituted phenyl ring appear in the typical aromatic region (7.4-7.8 ppm).

-

The protons on the di-substituted ring are shifted upfield due to the strong electron-donating effect of the two ethoxy groups.

-

The methylene (-OCH₂-) protons of the ethoxy groups appear as a quartet due to coupling with the adjacent methyl protons.

-

The methyl (-CH₃) protons appear as a triplet, coupled to the adjacent methylene protons.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~195-197 | C=O (Carbonyl carbon) |

| ~160-165 | C-O (Aromatic carbons attached to ethoxy groups) |

| ~130-138 | Aromatic carbons (unsubstituted ring and quaternary C on subst. ring) |

| ~100-110 | Aromatic carbons ortho/para to ethoxy groups |

| ~63-65 | -OCH₂- carbons of ethoxy groups |

| ~14-15 | -CH₃ carbons of ethoxy groups |

Interpretation:

-

The carbonyl carbon is significantly deshielded and appears at a very low field (~196 ppm).

-

The aromatic carbons directly attached to the oxygen atoms of the ethoxy groups are also deshielded and appear in the 160-165 ppm range.

-

The remaining aromatic carbons appear in the 100-138 ppm region.

-

The aliphatic carbons of the ethoxy groups appear at a much higher field, as expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).[3][4][5]

Expertise & Experience: Samples for IR are often prepared as a KBr (potassium bromide) pellet for solids. This involves mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3060 | C-H stretch | Aromatic |

| ~2980, 2870 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1650 | C=O stretch | Conjugated Ketone |

| ~1600, 1580, 1470 | C=C stretch | Aromatic Ring |

| ~1250, 1040 | C-O stretch | Aryl-alkyl ether |

Interpretation:

-

The most prominent peak is the strong absorption around 1650 cm⁻¹, which is characteristic of a conjugated carbonyl (C=O) group.[6][7] The conjugation with the aromatic rings lowers the stretching frequency compared to a non-conjugated ketone.

-

The peaks in the 2870-2980 cm⁻¹ range confirm the presence of aliphatic C-H bonds from the ethoxy groups.

-

The absorptions around 1600-1470 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic rings.

-

The strong bands around 1250 cm⁻¹ and 1040 cm⁻¹ are indicative of the asymmetric and symmetric C-O stretching of the aryl-alkyl ether functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8][9] Molecules with conjugated systems, like 2,4-Diethoxybenzophenone, exhibit characteristic absorptions in the UV-Vis range.

Expertise & Experience: The choice of solvent is crucial in UV-Vis spectroscopy. Spectroscopic grade ethanol or methanol are common choices as they are transparent in the UV region of interest and can solvate the analyte.[10]

Expected UV-Vis Absorption Maxima (λmax)

| λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~250-260 | π → π* | Benzoyl group |

| ~330-350 | n → π* | Carbonyl group |

Interpretation:

-

The molecule exhibits two main absorption bands. The more intense band around 250-260 nm is attributed to the π → π* transition, primarily associated with the conjugated π system of the benzoyl moiety.[11][12]

-

The weaker absorption band at a longer wavelength, around 330-350 nm, is due to the "forbidden" n → π* transition of the non-bonding electrons on the carbonyl oxygen to the π* anti-bonding orbital.[6][11]

-

The presence of the electron-donating ethoxy groups causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzophenone.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

A. NMR Spectroscopy Protocol [1][13][14][15]

-

Sample Preparation: Accurately weigh 10-20 mg of 2,4-Diethoxybenzophenone for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[15]

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[1] Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Acquisition: Place the NMR tube into the spectrometer. Perform standard instrument procedures including locking, tuning, and shimming to optimize the magnetic field homogeneity.

-

Data Collection: Acquire the ¹H and ¹³C spectra using appropriate pulse sequences and a sufficient number of scans to achieve a good signal-to-noise ratio.

B. IR Spectroscopy Protocol [3][4]

-

Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.

-

Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

-

Pressing: Place a small amount of the powder into a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

C. UV-Vis Spectroscopy Protocol [10]

-

Solution Preparation: Prepare a stock solution of 2,4-Diethoxybenzophenone in a spectroscopic grade solvent (e.g., ethanol or methanol) of a known concentration.

-

Dilution: Prepare a dilute solution (typically in the 10⁻⁴ to 10⁻⁵ M range) from the stock solution to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (obtain a baseline).

-

Acquisition: Replace the solvent with the sample solution in the cuvette and scan the desired wavelength range (e.g., 200-600 nm) to obtain the absorption spectrum.

Conclusion

The spectroscopic data obtained from NMR, IR, and UV-Vis techniques provide a cohesive and detailed structural profile of 2,4-Diethoxybenzophenone. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, including the distinct chemical environments of the two phenyl rings and the ethoxy substituents. The IR spectrum validates the presence of key functional groups, most notably the conjugated carbonyl and the aryl-alkyl ether linkages. Finally, the UV-Vis spectrum characterizes the electronic transitions within the conjugated system, which is fundamental to its role as a photoinitiator. This guide serves as a comprehensive reference for the identification and characterization of 2,4-Diethoxybenzophenone, underscoring the synergistic power of these analytical techniques.

References

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. Available from: [Link]

-

Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. The Chinese University of Hong Kong. Available from: [Link]

-

Solubility of Things. Principles of IR Spectroscopy. Available from: [Link]

-

National Institute of Standards and Technology. Benzophenone, 2,4-dimethoxy-. NIST Chemistry WebBook. Available from: [Link]

-

Aryal, S. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Microbe Notes. Available from: [Link]

-

Chemistry LibreTexts. (2022, April 16). Infrared Spectroscopy. Available from: [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Available from: [Link]

-

JoVE. (2023, April 30). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Available from: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]

-

inChemistry. (2021, November 17). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. Available from: [Link]

-

Slideshare. IR SPECTROSCOPY. Available from: [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0032576). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Available from: [Link]

-

UV-Vis. Molecular Absorption Spectroscopy. Available from: [Link]

-

National Institute of Standards and Technology. 4,4'-Dimethoxybenzophenone. NIST Chemistry WebBook. Available from: [Link]

-

Patel, T., et al. (2012, March 6). ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. PharmaTutor. Available from: [Link]

-

UV-Vis Spectroscopy. Available from: [Link]

-

Jadhava, S. N., et al. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Available from: [Link]

-

UV VISIBLE SPECTROSCOPY. CUTM Courseware. Available from: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0059896). Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0015947). Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available from: [Link]

-

SpectraBase. 2,4-Dimethoxybenzophenone. Available from: [Link]

-

National Institute of Standards and Technology. 4,4'-Dimethoxybenzophenone. NIST Chemistry WebBook. Available from: [Link]

-

Girisun, T. C. S., et al. (2020). a UV–Vis spectrum of 2,4-dihydroxybenzophenone, b Tauc plot of grown.... ResearchGate. Available from: [Link]

-

National Institute of Standards and Technology. Welcome to the NIST WebBook. Available from: [Link]

-

National Institute of Standards and Technology. Benzophenone, 2,4-dihydroxy-4'-nitro-. NIST Chemistry WebBook. Available from: [Link]

-

SpectraBase. 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone - Optional[FTIR] - Spectrum. Available from: [Link]

-

SpectraBase. 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. Available from: [Link]

-

National Institute of Standards and Technology. Benzophenone, 2,4-dihydroxy-4-benzoate. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 2,4-Dihydroxybenzophenone. Available from: [Link]

-

Wang, Y., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI. Available from: [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

-

Castro, G.T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules. Available from: [Link]

-

SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Available from: [Link]

-

SpectraBase. 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone - Optional[UV-VIS] - Spectrum. Available from: [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. inchemistry.acs.org [inchemistry.acs.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. microbenotes.com [microbenotes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 9. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 10. mdpi.com [mdpi.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 14. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

A Technical Guide to the Photoinitiation Mechanism of 2,4-Diethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diethoxybenzophenone is a member of the benzophenone family, a class of compounds widely recognized for their role as Type II photoinitiators. These initiators are critical for processes requiring photopolymerization, such as in specialized coatings, adhesives, and importantly, in the fabrication of drug delivery systems and medical devices. Unlike Type I photoinitiators that undergo direct fragmentation upon irradiation, Type II initiators, including 2,4-diethoxybenzophenone, operate through a bimolecular mechanism. This process involves the photo-excited initiator abstracting a hydrogen atom from a synergist molecule, or co-initiator, to generate the free radicals necessary for initiating polymerization. This guide provides an in-depth exploration of this mechanism, the factors influencing its efficiency, and the standard methodologies for its investigation.

Introduction to Type II Photoinitiation

In the realm of photopolymerization, the initiation step is the conversion of light energy into chemical energy to create reactive species.[1] Photoinitiators are categorized into two primary classes based on their mechanism of radical generation: Type I and Type II.[2]

-

Type I Photoinitiators: These molecules undergo unimolecular bond cleavage (α-cleavage) upon absorbing UV light, directly forming two radical fragments.[2][3]

-

Type II Photoinitiators: These systems require a second molecule, a co-initiator or synergist, to produce radicals.[3] The photoinitiator absorbs light and enters an excited state, but it does not cleave on its own. Instead, it interacts with the co-initiator to generate radicals through a hydrogen or electron transfer process.[4][5]

2,4-Diethoxybenzophenone is a classic example of a Type II photoinitiator. Its mechanism is characteristic of aromatic ketones, which are generally inefficient at initiating polymerization alone and rely on a hydrogen donor, typically a tertiary amine, to proceed effectively.[4][6] The key advantage of this two-component system is the ability to tune the reaction by modifying the co-initiator and to reduce oxygen inhibition, a common issue in free-radical polymerization.

Core Mechanism of Action

The photoinitiation process for 2,4-diethoxybenzophenone can be dissected into a sequence of well-defined photophysical and photochemical events. The entire process is predicated on a bimolecular reaction, which distinguishes it from Type I mechanisms.[5]

Step 1: Photoexcitation

The process begins when the 2,4-diethoxybenzophenone molecule (BP) absorbs a photon of UV light, typically in the 250-450 nm range.[6] This absorption elevates the molecule from its ground state (S₀) to an excited singlet state (S₁). Benzophenone and its derivatives exhibit strong absorption in the UV-A and UV-C regions.[3][5]

The excited singlet state is very short-lived and rapidly undergoes a highly efficient process called Intersystem Crossing (ISC) to form a more stable, longer-lived triplet state (T₁). This triplet state is the key reactive species in the subsequent steps of the initiation mechanism.

Step 2: Hydrogen Abstraction

The triplet state benzophenone (BP(T₁)) is a diradical species with a high affinity for hydrogen atoms. It actively seeks a hydrogen donor, which is the role of the co-initiator (often denoted as R-H), a component intentionally added to the formulation.[4] Tertiary amines are exceptionally effective co-initiators due to the presence of a labile hydrogen atom on the carbon adjacent to the nitrogen atom.[5]

In this critical step, the excited benzophenone abstracts a hydrogen atom from the co-initiator. This bimolecular reaction results in the formation of two distinct radicals: a benzophenone-derived ketyl radical and a radical derived from the co-initiator.[3][6]

Step 3: Initiation of Polymerization

Both the ketyl radical and the amine-derived alkyl radical are capable of initiating polymerization. However, the alkylamino radical is generally the more reactive species and is primarily responsible for attacking the double bonds of the monomer (e.g., an acrylate or methacrylate), thereby starting the polymer chain growth.[4] The ketyl radical is less reactive and more sterically hindered, often terminating by dimerization. The dominance of the co-initiator radical in the initiation step is a key feature of benzophenone-based systems.[4]

The overall initiation process is a controlled sequence, transforming light energy into the reactive free radicals that drive polymerization.[3]

Visualizing the Mechanism

The sequence from photoexcitation to radical generation is a fundamental pathway in photochemistry.

Caption: Core mechanism of Type II photoinitiation.

Experimental Methodologies for Mechanistic Investigation

To validate and quantify the mechanism of a photoinitiator like 2,4-diethoxybenzophenone, a suite of analytical techniques is employed. These methods provide insights into reaction kinetics, the identity of transient species, and overall polymerization efficiency.

UV-Visible (UV-Vis) Spectroscopy

Purpose: To monitor the consumption of the photoinitiator and determine its absorption characteristics.

Causality: The efficiency of a photoinitiator is directly linked to its ability to absorb light at the emission wavelengths of the UV source.[2] By recording the UV-Vis spectrum, one can determine the maximum absorption wavelength (λmax). During the curing process, the concentration of the photoinitiator decreases, which can be tracked by the reduction in absorbance at its λmax, providing a measure of the photolysis rate.[7][8]

Protocol: Monitoring Photoinitiator Consumption

-

Preparation: Prepare a solution of 2,4-diethoxybenzophenone in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 0.01 wt%).[9]

-

Baseline Spectrum: Record the initial UV-Vis absorption spectrum of the solution in a quartz cuvette to determine λmax.[1]

-

Irradiation: Expose the sample to a UV source with a known spectral output and intensity.

-

Time-course Measurement: At defined time intervals, stop the irradiation and record the full UV-Vis spectrum.

-

Analysis: Plot the absorbance at λmax against irradiation time. The rate of decrease corresponds to the rate of photoinitiator consumption. This self-validating system directly correlates light exposure with chemical change.

| Parameter | Typical Value | Significance |

| λmax | 250 - 450 nm | Must overlap with UV lamp emission for efficient energy absorption.[5] |

| Molar Absorptivity (ε) | > 1000 L mol⁻¹ cm⁻¹ | High ε indicates efficient light absorption. |

| Photolysis Rate | Varies | Depends on light intensity, concentration, and quantum yield. |

Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy

Purpose: To monitor the kinetics of polymerization in real-time.

Causality: RT-FTIR is a powerful technique for tracking the disappearance of reactive functional groups, such as the carbon-carbon double bonds in acrylate or methacrylate monomers.[10] The rate at which these monomer peaks decrease is a direct measure of the rate of polymerization.[11] This allows for the determination of key kinetic parameters like conversion rates and induction periods caused by oxygen inhibition.[12]

Protocol: Real-Time Polymerization Monitoring

-

Sample Preparation: A thin film of the formulation (monomer, 2,4-diethoxybenzophenone, and co-initiator) is placed between two salt plates (e.g., KBr) or on an ATR crystal.[12]

-

Setup: The sample is placed in the FTIR spectrometer, positioned under a UV light guide.

-

Data Acquisition: The instrument is set to acquire spectra rapidly (e.g., multiple scans per second) before, during, and after UV irradiation.[10]

-

Analysis: The decrease in the area of a characteristic monomer absorption peak (e.g., C=C twist at ~810 cm⁻¹ for acrylates) is monitored over time. The percent conversion is calculated relative to the initial peak area.[13] This provides a direct, in-situ validation of the initiation and polymerization process.

Visualizing the RT-FTIR Workflow

This workflow illustrates the process of obtaining real-time kinetic data for a photopolymerization reaction.

Sources

- 1. RadTech International NA - Guide to UV Measurement [uvmeasurement.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 4. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longchangchemical.com [longchangchemical.com]

- 6. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. uvebtech.com [uvebtech.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

solubility of 2,4-Diethoxybenzophenone in common organic solvents

An In-depth Technical Guide to the Solubility of 2,4-Diethoxybenzophenone in Common Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug discovery, process chemistry, and materials science.[1][2] Poor solubility can impede reliable in vitro testing, lead to poor bioavailability, and create significant challenges in formulation and manufacturing.[1][2] This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Diethoxybenzophenone. Given the absence of extensive, publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility, offers a predictive assessment based on its molecular structure, and provides a detailed, field-proven experimental protocol for its accurate determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and a practical methodology for evaluating the solubility of 2,4-Diethoxybenzophenone and structurally related compounds.

Introduction to 2,4-Diethoxybenzophenone: A Structural Perspective

2,4-Diethoxybenzophenone is an organic compound belonging to the benzophenone family. Its core structure consists of a central carbonyl group connecting two phenyl rings. One ring is substituted with two ethoxy (-OCH₂CH₃) groups at the 2 and 4 positions.

Molecular Structure: C₁₇H₁₈O₃ Molecular Weight: 270.32 g/mol

The solubility of this molecule is dictated by a balance of polar and non-polar features:

-

Non-Polar Characteristics: The two aromatic rings and the ethyl groups of the ethoxy substituents contribute to a significant non-polar character, favoring interactions through London dispersion forces.

-

Polar Characteristics: The ketone (carbonyl) group provides a strong dipole moment, making the molecule susceptible to dipole-dipole interactions. The ether oxygen atoms in the ethoxy groups also contribute to the molecule's polarity and can act as hydrogen bond acceptors.

This dual nature suggests that its solubility will be highly dependent on the chosen solvent system. While not a hydrogen bond donor, its ability to accept hydrogen bonds will influence its interaction with protic solvents. Benzophenone derivatives are widely used as UV absorbers and photoinitiators; understanding their solubility is paramount for formulating them into coatings, plastics, and cosmetic products.[3][4][5]

The Science of Solubility: Causality and Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7] This means substances with similar intermolecular forces are more likely to be miscible or soluble in one another.[7] For 2,4-Diethoxybenzophenone, we can predict its behavior in different solvent classes.

Predicted Solubility Profile

The following table provides a qualitative prediction of the , based on its structural analysis.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane, Toluene, Benzene | High | The large non-polar surface area from the aromatic rings and ethyl groups will interact favorably with non-polar solvents via London dispersion forces. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can engage in strong dipole-dipole interactions with the polar carbonyl group of the benzophenone. The lack of a strong hydrogen-bonding network in the solvent allows for easier solvation of the molecule. |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | Alcohols like methanol and ethanol will be able to solvate the molecule through dipole-dipole interactions and by acting as hydrogen bond donors to the carbonyl and ether oxygens. However, the large non-polar part of the molecule will disrupt the solvent's hydrogen-bonding network, limiting high solubility. Solubility in water is expected to be very low due to the molecule's predominantly hydrophobic nature. |

This predictive framework serves as an essential starting point, but for applications requiring precise concentrations, experimental determination is non-negotiable.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For obtaining accurate and reproducible solubility data, the shake-flask method is the universally recognized "gold standard".[8][9] It is designed to ensure that a true thermodynamic equilibrium is achieved between the undissolved solid and the saturated solution. This is fundamentally different from kinetic solubility assays, which often use DMSO co-solvents and can overestimate equilibrium solubility due to the formation of supersaturated solutions.[2][8]

Self-Validating Experimental Design

The trustworthiness of this protocol is ensured by its design, which confirms that equilibrium has been reached. This is achieved by agitating the sample for a prolonged period (e.g., 24-48 hours) and, if necessary, taking measurements at different time points (e.g., 24, 36, and 48 hours) to verify that the measured concentration is no longer increasing.

Step-by-Step Methodology

-

Preparation:

-

Select a range of representative organic solvents from the classes listed in the prediction table.

-

Ensure all solvents are of high purity (e.g., HPLC grade).

-

Accurately weigh an excess amount of crystalline 2,4-Diethoxybenzophenone into a series of inert glass vials (e.g., 20 mL scintillation vials with polytetrafluoroethylene (PTFE)-lined caps). "Excess" means adding enough solid so that a visible amount remains undissolved at the end of the experiment.

-

-

Saturation and Equilibration:

-

Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.

-

Seal the vials securely.

-

Place the vials in a constant-temperature shaker bath or on a magnetic stir plate set to a controlled temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant, vigorous rate for a minimum of 24 hours to allow the system to reach equilibrium.[2] For compounds that dissolve slowly, this period may need to be extended to 48 or 72 hours.

-

-

Sample Separation (Crucial Step):

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period (e.g., 1-2 hours) to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial.[1] This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent for analysis.

-

Analyze the concentration of 2,4-Diethoxybenzophenone in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of 2,4-Diethoxybenzophenone to ensure accurate quantification.[1][2]

-

-

Calculation:

-

Use the measured concentration and the dilution factor to calculate the solubility of the compound in the original solvent.

-

Express the final solubility in standard units, such as mg/mL or mol/L.

-

Visualizing the Process and Principles

Diagrams provide a clear, at-a-glance understanding of complex workflows and molecular interactions.

Caption: Intermolecular forces governing solubility.

Conclusion

While published quantitative data on the solubility of 2,4-Diethoxybenzophenone is scarce, a thorough understanding of its molecular structure allows for a reliable qualitative prediction of its behavior in common organic solvents. It is anticipated to be highly soluble in non-polar and polar aprotic solvents and moderately to poorly soluble in polar protic solvents. For all research, development, and quality control applications, these predictions must be confirmed through rigorous experimental measurement. The Shake-Flask method detailed herein provides a robust, reliable, and scientifically sound protocol for obtaining precise thermodynamic solubility data, empowering researchers to make informed decisions in their solvent selection and formulation processes.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). protocols.io. [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

Determination of aqueous solubility by heating and equilibration: A technical note. (2014). National Institutes of Health (NIH). [Link]

- Alves, C., et al. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. PDA Journal of Pharmaceutical Science and Technology, 69(4), 517-531.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Lamar University. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. [Link]

-

2,4-Dihydroxybenzophenone. ChemBK. [Link]

-

2,4-Dimethoxy-4'-hydroxybenzophenone. PubChem. [Link]

-

2,4-Dihydroxybenzophenone. PubChem. [Link]

-

2,4-Dimethoxy-4'-hydroxybenzophenone 98.0+%, TCI America™. Fisher Scientific. [Link]

-

An overview on Common Organic Solvents and their Toxicity. ResearchGate. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 131-54-4: 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone [cymitquimica.com]

- 5. 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | 131-54-4 [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. 溶剂混溶性表 [sigmaaldrich.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,4-Diethoxybenzophenone

Abstract

2,4-Diethoxybenzophenone, a member of the benzophenone family, finds utility in various industrial and pharmaceutical applications, primarily as a UV absorber and photosensitizer. Its efficacy and safety in these roles are intrinsically linked to its stability under thermal stress. This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition profile of 2,4-Diethoxybenzophenone. While direct, peer-reviewed data on this specific derivative is limited, this document synthesizes information from structurally analogous compounds to predict its thermal behavior. We present detailed, field-proven protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to empower researchers to generate critical, high-quality data. The guide explains the causality behind experimental choices, outlines potential decomposition pathways, and provides a robust methodology for a complete thermal characterization.

Introduction: The Benzophenone Scaffold in Research and Development

Benzophenone and its derivatives are a cornerstone class of organic compounds characterized by a diphenyl ketone core. Their utility spans from polymer science to pharmacology, largely owing to their ability to absorb and dissipate UV radiation.[1][2] In drug development, the benzophenone moiety is often incorporated into molecules to act as a photophore for photoaffinity labeling or as a sunscreen agent.[3][4]

The inclusion of rigid aromatic structures and ketone linkages generally imparts significant thermal stability to these molecules.[5] Benzophenone-based compounds are often resistant to heat, with thermal decomposition temperatures (Td) frequently exceeding 250°C and sometimes reaching as high as 500°C.[6][7] This inherent stability is crucial for applications involving high-temperature processing, long-term storage, or use in thermally stressed environments. For 2,4-Diethoxybenzophenone, the addition of two ethoxy groups to one of the phenyl rings is expected to influence its thermal profile compared to the parent benzophenone or its hydroxylated/methoxylated analogs.

Predicted Thermal Profile of 2,4-Diethoxybenzophenone

Key Influencing Factors:

-

Aromatic Core: The diphenyl ketone core provides a high degree of resonance stabilization, requiring significant energy to break the aromatic C-C and C=O bonds.[5]

-

Ether Linkages: The two ethoxy groups (O-CH2CH3) are the most probable sites for initial thermal degradation. The C-O bond in the ether linkage is typically weaker than the C-C bonds of the aromatic rings.

-

Substituent Position: The 2,4-substitution pattern may influence intramolecular interactions that could affect stability.

Based on these factors, the decomposition is likely to be a multi-step process, initiated by the cleavage of the ethoxy groups. The subsequent degradation would involve the fragmentation of the core benzophenone structure. Hazardous decomposition products under combustion or pyrolysis are expected to include carbon monoxide (CO) and carbon dioxide (CO2).[8]

Table 1: Predicted and Comparative Thermal Properties of Benzophenone Derivatives

| Compound | Structure | Predicted Td (5% Weight Loss) | Melting Point (Tm) | Notes |

| 2,4-Diethoxybenzophenone | C₁₇H₁₈O₃ | 250 - 350°C | Not Available | Prediction based on analogs. Ether linkages are likely points of initial decomposition. |

| Benzophenone (Reference) | C₁₃H₁₀O | ~360°C[7] | 49°C[7] | The core, unsubstituted structure. |

| 2,4-Dihydroxybenzophenone | C₁₃H₁₀O₃ | Not Available | 144°C[3] | Hydroxyl groups can engage in hydrogen bonding, potentially increasing Tm. |

| 4,4'-Dimethoxybenzophenone | C₁₅H₁₄O₃ | Not Available | 144-148°C | Structurally similar, with methoxy instead of ethoxy groups. |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | C₁₅H₁₄O₅ | Not Available | 135°C[] | Used as a UV absorber; demonstrates stability in polymer applications.[2] |

Experimental Characterization: A Methodological Guide

To definitively determine the thermal stability and decomposition profile of 2,4-Diethoxybenzophenone, a systematic approach using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is required. These techniques provide quantitative data on mass changes and heat flow as a function of temperature.[10][11]

Workflow for Thermal Analysis

The following diagram outlines the logical workflow for a comprehensive thermal analysis of 2,4-Diethoxybenzophenone.

Caption: Workflow for the thermal characterization of 2,4-Diethoxybenzophenone.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which 2,4-Diethoxybenzophenone begins to decompose and to characterize its mass loss profile.[12]

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Place 5-10 mg of finely ground 2,4-Diethoxybenzophenone into a clean TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Tare the balance.

-

Place the sample pan into the TGA furnace.

-

Select the analysis atmosphere. An inert atmosphere (e.g., Nitrogen at 50 mL/min) is crucial to study the intrinsic thermal decomposition without oxidative effects.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.[5] A controlled heating rate ensures reproducible results.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of 5% weight loss (Td5), which is a standard metric for thermal stability.[7]

-

Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

-

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these events.[10][13]

Instrumentation: A calibrated differential scanning calorimeter (e.g., heat-flux or power-compensated DSC).[14]

Methodology:

-

Sample Preparation: Seal 5-10 mg of finely ground 2,4-Diethoxybenzophenone into a hermetic aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidation.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate at 25°C. Ramp the temperature to a point above the expected melting temperature (e.g., 200°C) at a rate of 10°C/min. This scan erases the sample's prior thermal history.

-

Cooling Scan: Cool the sample from 200°C back to a sub-ambient temperature (e.g., -20°C) at 10°C/min. This reveals crystallization behavior.

-

Second Heating Scan: Reheat the sample from -20°C to a temperature that approaches the decomposition onset observed in TGA (e.g., 300°C) at 10°C/min. This scan provides data on the glass transition (Tg) and melting point (Tm) of the amorphous and crystalline phases, respectively.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot heat flow versus temperature. Endothermic events (like melting) will appear as peaks, while exothermic events (like crystallization) will be valleys.

-

Determine the melting temperature (Tm) from the peak of the endotherm on the second heating scan.

-

Determine the glass transition temperature (Tg) as a step change in the baseline of the second heating scan.

-

Integrate the area of the melting peak to calculate the latent heat of fusion (ΔHf).

-

Proposed Decomposition Pathway

The thermal decomposition of 2,4-Diethoxybenzophenone is hypothesized to initiate at the ether linkages. The following diagram illustrates a plausible, non-oxidative decomposition pathway.

Caption: Proposed decomposition pathway via sequential elimination of ethene.

This proposed mechanism involves a stepwise elimination of ethene from the ethoxy groups, a common thermal degradation route for ethyl ethers, leading to hydroxylated benzophenone intermediates. At higher temperatures, the core aromatic structure would undergo fragmentation, ultimately leading to a stable carbonaceous char. Analysis of the evolved gases during TGA (using a coupled mass spectrometer, TGA-MS) would be required to validate this pathway and identify the exact decomposition products.

Conclusion and Implications

Understanding the thermal stability of 2,4-Diethoxybenzophenone is paramount for its safe and effective use in drug development and material science. While specific literature data is sparse, this guide establishes a robust framework for its characterization. We predict that 2,4-Diethoxybenzophenone possesses good thermal stability, with decomposition likely initiating between 250°C and 350°C via cleavage of its ether side chains.

The detailed TGA and DSC protocols provided herein offer a clear, self-validating system for researchers to obtain precise, reliable data. Generating this information is a critical step in risk assessment, formulation development, and defining storage and handling conditions. For drug development professionals, this data informs the feasibility of using this compound in formulations that may undergo heat sterilization or have stringent shelf-life requirements. We strongly recommend performing the described experimental analyses to validate the predicted thermal profile and ensure the material's suitability for its intended application.

References

- A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI.

- Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. National Institutes of Health (NIH).

- Thermal degradation analysis and comparison of polymers synthesized with and without Benzophenone-2,4,5-tricarboxylic Acid. Benchchem.

- A Comparative Performance Analysis of Benzophenone-2,4,5-tricarboxylic Acid-Based UV Absorbers. Benchchem.

- 2,4-Dimethoxy-4'-hydroxybenzophenone. Chem-Impex.

- DSC analysis of benzophenone. ResearchGate.

- SAFETY DATA SHEET - 4,4`-Dimethoxybenzophenone. Fisher Scientific.

- 2,4-Dihydroxybenzophenone. PubChem, National Center for Biotechnology Information.

- 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. PMC, National Institutes of Health (NIH).

- CAS 131-54-4 2,2-Dihydroxy-4,4-dimethoxybenzophenone. BOC Sciences.

- 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. Chem-Impex.

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.

- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health (NIH).

- Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing.

- Differential Scanning Calorimetry. Chemistry LibreTexts.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 10. jbt.abrf.org [jbt.abrf.org]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

CAS number 131-56-6 chemical information and safety data

An In-Depth Technical Guide to 2,4-Dihydroxybenzophenone (CAS 131-56-6)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Benzophenone-1

2,4-Dihydroxybenzophenone, registered under CAS number 131-56-6 and also widely known as Benzophenone-1 (BP-1), is an organic compound of significant industrial and emerging biomedical interest.[1] Characterized by a benzophenone core with two hydroxyl groups at the 2 and 4 positions, its primary and most established function is that of a broad-spectrum ultraviolet (UV) light absorber.[1][2] This property has cemented its role as a critical additive in polymers, coatings, and personal care products to prevent photodegradation.[2][3][4]

However, the scientific narrative of BP-1 is evolving. Beyond its function as a photostabilizer, recent research has begun to uncover a complex pharmacological profile, including potential hepatoprotective, anti-inflammatory, and osteoanabolic activities.[5][6][7] This guide provides a comprehensive technical overview of 2,4-Dihydroxybenzophenone, synthesizing its chemical properties, manufacturing processes, established applications, and critical safety data with the latest insights into its biological activities and therapeutic potential.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound begins with its fundamental identity and physical characteristics. BP-1 is a pale yellow crystalline solid with limited solubility in water but good solubility in organic solvents like ethanol and acetone.[1][8]

Table 1: Chemical Identifiers for 2,4-Dihydroxybenzophenone

| Identifier | Value | Source |

| CAS Number | 131-56-6 | [1][9] |

| EC Number | 205-029-4 | [9][10][11] |

| IUPAC Name | (2,4-dihydroxyphenyl)-phenylmethanone | [9] |

| Synonyms | Benzophenone-1, Benzoresorcinol, 4-Benzoylresorcinol, DHB, Uvinul 400 | [1][12] |

| Molecular Formula | C₁₃H₁₀O₃ | [1][9] |

| InChI Key | ZXDDPOHVAMWLBH-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 214.22 g/mol | [9][10] |

| Melting Point | 144-147 °C | [8][13] |

| Boiling Point | 194 °C at 1 mmHg | [8] |

| Flash Point | 215.3 °C (420 °F) | [13] |

| Density | 1.32 g/cm³ | [8] |

| Vapor Pressure | 0 Pa at 25 °C | [8] |

| Solubility | Soluble in chloroform. Limited solubility in water. | [1][8] |

Section 2: Synthesis and Manufacturing

The industrial production of 2,4-Dihydroxybenzophenone predominantly relies on the Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a reliable pathway to the benzophenone scaffold.

Primary Synthesis Route: Friedel-Crafts Acylation

The most common synthesis involves the reaction of resorcinol (1,3-dihydroxybenzene) with benzoyl chloride.[14][15] A Lewis acid, typically aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), is required to catalyze the reaction.[14][15] The hydroxyl groups of resorcinol activate the aromatic ring, directing the benzoyl group to attach, forming the desired ketone.

The causality behind this choice is rooted in the high reactivity of resorcinol's activated ring and the efficiency of the Friedel-Crafts reaction for forming carbon-carbon bonds with aromatic substrates. The process, however, requires anhydrous conditions and generates significant waste from the catalyst, prompting research into greener alternatives.[16]

Workflow: Laboratory-Scale Synthesis of 2,4-Dihydroxybenzophenone

Caption: Workflow for the Friedel-Crafts synthesis of BP-1.

Experimental Protocol: Friedel-Crafts Acylation

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add resorcinol and a suitable solvent. Add anhydrous aluminum chloride (AlCl₃) portion-wise while stirring. The mixture should be cooled in an ice bath.

-

Reaction: Add benzoyl chloride dropwise from the dropping funnel to the cooled, stirred mixture. The rate of addition should be controlled to maintain the reaction temperature.

-

Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation: The crude solid product precipitates out and can be collected by vacuum filtration.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system, such as aqueous ethanol, to yield pure 2,4-Dihydroxybenzophenone.[14]

Section 3: Core Function and Applications

Mechanism of UV Absorption

The efficacy of BP-1 as a UV absorber stems from its molecular structure. Upon absorbing UV radiation (specifically in the 290-400 nm range), the molecule undergoes a reversible intramolecular proton transfer, a process known as keto-enol tautomerism. The energy from the UV photon is used to promote a proton from the hydroxyl group at the 2-position to the carbonyl oxygen. This excited-state tautomer then rapidly relaxes back to its ground state, dissipating the absorbed energy as harmless thermal energy. This rapid, cyclical process allows the molecule to absorb large amounts of UV radiation without degrading itself or the material it protects.

Industrial Applications

BP-1's primary role is as a light stabilizer. It is incorporated into a wide variety of polymer materials to prevent UV-induced degradation, which can cause discoloration, loss of strength, and brittleness.[2][3]

-

Plastics and Polymers: It is used in polyvinyl chloride (PVC), polystyrene, epoxy resins, and polyesters to extend the lifespan of products exposed to sunlight, such as outdoor furniture and automotive parts.[2][3]

-

Coatings and Paints: It is added to paints, varnishes, and other coatings to protect the underlying material and the coating itself from fading and degradation.[8]

-

Cosmetics and Personal Care: BP-1 is used in sunscreens and other cosmetics to protect the skin from harmful UVA and UVB radiation. It is also used in products like nail polish to prevent the formulation from discoloring in the bottle.[2][8][9]

-

Chemical Intermediate: It serves as a starting material for the synthesis of other, more specialized benzophenone-based UV absorbers, such as 2-hydroxy-4-methoxybenzophenone (UV-9) and 2-hydroxy-4-octyloxybenzophenone (UV-531).[3]

Section 4: Safety, Handling, and Toxicology

While industrially valuable, BP-1 is not without hazards. Researchers and professionals must adhere to strict safety protocols. The compound is a known eye irritant, a suspected reproductive toxicant, and is considered toxic to aquatic life with long-lasting effects.[8][17][18][19]

Table 3: GHS Hazard and Precautionary Statements

| GHS Classification | Code | Statement | Source |

| Hazard | H319 | Causes serious eye irritation. | [10][17][18] |

| Hazard | H361 | Suspected of damaging fertility or the unborn child. | [17][18][19] |

| Hazard | H411 | Toxic to aquatic life with long lasting effects. | [17][19] |

| Precautionary | P201 | Obtain special instructions before use. | [17][18] |

| Precautionary | P273 | Avoid release to the environment. | [17][19] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [17][18] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][17][18] |

| Precautionary | P308+P313 | IF exposed or concerned: Get medical advice/attention. | [17][18] |

| Precautionary | P501 | Dispose of contents/container to an authorized hazardous waste collection point. | [17] |

Toxicological Profile

BP-1 is considered mildly toxic by ingestion.[8] The primary concerns are local irritation and long-term systemic effects. It is also classified as a potential endocrine-disrupting chemical (EDC).[9][18]

Table 4: Summary of Toxicological Data

| Endpoint | Species | Value | Source |

| Acute Oral LD50 | Rat | 7220 mg/kg | [17][20] |

| Eye Irritation | - | Causes serious eye irritation. | [10][20] |

| Aquatic Toxicity (96h-EC50) | Chlorella vulgaris (algae) | 183.60 mg/L | [21][22] |

| Aquatic Toxicity (48h-LC50) | Daphnia magna (crustacean) | 12.50 mg/L | [21][22] |

Safe Handling and Storage Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][17] Ensure that eyewash stations and safety showers are readily accessible.[18]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[10][18]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[10]

-

Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[18]

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust.[17] Wash hands thoroughly after handling and before breaks.[10][17]

-

Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[17][18] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10][18] Store locked up.[17][18]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10][18]

-

Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, consult a physician.[10][18]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10][18]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[10]

Section 5: Emerging Pharmacological Activities

Recent investigations have highlighted that BP-1 possesses biological activities that extend beyond simple UV absorption, making it a compound of interest for drug development professionals.

Antiosteoporotic Activity via β-Catenin Signaling

A 2024 study demonstrated that 2,4'-Dihydroxybenzophenone (an isomer of BP-1) exerts bone formation and antiosteoporotic effects.[6] The research found that the compound stimulates osteoblast differentiation and activation in MC3T3-E1 preosteoblast cells. The proposed mechanism involves the stimulation of the β-catenin signaling pathway. The compound was shown to increase the phosphorylation of GSK-3β, leading to the stabilization and nuclear translocation of β-catenin, a key transcription factor for osteoblast-specific genes like RUNX2 and osterix.[6]

Caption: BP-1 isomer stimulates the β-catenin pathway for bone formation.

Hepatoprotective and Anti-inflammatory Effects

Studies have also revealed that BP-1 can protect against acetaminophen-induced liver toxicity in mice.[5] The protective mechanism is associated with its antioxidant activity, where BP-1 pretreatment was shown to reduce hepatic lipid peroxidation and ameliorate the depletion of glutathione (GSH), a critical endogenous antioxidant.[4][5]